molecular formula C23H17N3S B11983295 6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Cat. No.: B11983295
M. Wt: 367.5 g/mol
InChI Key: FLQUMVAOTNFLIB-UHFFFAOYSA-N
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Description

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is a heterocyclic compound with the molecular formula C23H17N3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of biphenyl-4-yl and phenyl-substituted thiazole derivatives with triazine precursors. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

3-phenyl-6-(4-phenylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C23H17N3S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-27-23-25-24-21(15-26(22)23)19-9-5-2-6-10-19/h1-16,24H

InChI Key

FLQUMVAOTNFLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NNC(=CN34)C5=CC=CC=C5

Origin of Product

United States

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